(1R,2S)-2-aminocyclohexanol hydrochloride
Description
A Fundamental Building Block and Catalytic Precursor
(1R,2S)-2-aminocyclohexanol hydrochloride serves as a crucial chiral building block for the synthesis of a variety of complex organic molecules. Its inherent chirality is transferred to the target molecules, enabling the production of pharmaceuticals and other bioactive compounds with specific three-dimensional arrangements essential for their function. The presence of both an amino and a hydroxyl group allows for a wide range of chemical transformations, including acylation, alkylation, and oxidation, making it a versatile intermediate in multi-step syntheses.
Beyond its role as a structural component, this compound is a valuable precursor for the development of chiral ligands and catalysts for asymmetric synthesis. When complexed with various metals, ligands derived from (1R,2S)-2-aminocyclohexanol can create a chiral environment around the metal center, facilitating highly enantioselective transformations. For instance, derivatives of aminocyclohexanols have been successfully employed as ligands in asymmetric phenyl transfer reactions to aldehydes and in the transfer hydrogenation of aryl ketones, achieving high levels of enantiomeric excess (ee). researchgate.net Research has also indicated its utility as a chiral catalyst in asymmetric reactions involving aziridines, underscoring its potential in expanding the toolkit of synthetic organic chemists.
The Imperative of Stereochemical Purity
The efficacy of this compound in asymmetric synthesis is intrinsically linked to its stereochemical integrity. The precise spatial arrangement of the amino and hydroxyl groups on the cyclohexane (B81311) ring is what dictates its ability to control the stereochemical outcome of a reaction. The cis configuration of the (1R,2S) isomer allows for the formation of intramolecular hydrogen bonds, which can stabilize certain transition states and influence the reactivity and selectivity of the molecule. This is in stark contrast to its trans isomers, where the functional groups are on opposite sides of the ring, leading to different conformational preferences and reactivity patterns.
Achieving high enantiomeric purity is therefore a critical aspect of its application. The most common method for obtaining enantiomerically pure (1R,2S)-2-aminocyclohexanol is through the resolution of a racemic mixture. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
| Resolving Agent | Enantiomeric Excess (ee) Achieved | Key Features |
| (R)- and (S)-Mandelic Acid | >99% | Sequential use of both enantiomers of mandelic acid allows for the efficient separation of both enantiomers of the aminocyclohexanol. The resolving agent can be recovered almost quantitatively. researchgate.net |
| L-di-p-toluoyl tartaric acid (L-DBTA) | >99% | A 1:1 molar ratio of L-DBTA to the racemic amine in ethanol leads to the selective crystallization of the (1R,2S)-diastereomer salt. |
This stringent control over stereochemistry ensures that the resulting chiral catalysts and building blocks perform with the desired selectivity, leading to the synthesis of single-enantiomer products.
Pioneering New Frontiers in Research
The unique properties of this compound continue to fuel innovative research across various scientific disciplines. Its applications are expanding beyond traditional organic synthesis into more specialized areas of chemical biology and medicinal chemistry.
In the realm of medicinal chemistry, this compound is a key intermediate in the synthesis of pharmacologically active molecules. For example, it has been utilized in the development of M1 muscarinic acetylcholine (B1216132) receptor modulators, with coupling reactions proceeding in high yields. researchgate.net Its derivatives have also been investigated for their potential as kappa opioid receptor antagonists. Furthermore, preliminary studies have suggested that certain derivatives exhibit cytotoxic effects against cancer cell lines, opening up avenues for the development of novel anticancer agents.
From a biochemical perspective, (1R,2S)-2-aminocyclohexanol has been shown to interact with type II polyketide synthase-like enzymes, which are involved in the biosynthesis of the nonproteinogenic amino acid cispentacin. smolecule.com This interaction highlights its potential as a tool for studying enzyme mechanisms and metabolic pathways.
More recent and advanced research has explored the use of aminocyclohexanol derivatives as molecular switches. A new series of trans-2-aminocyclohexanols have been synthesized and studied as potential pH-triggered conformational switches, where changes in pH induce a conformational change in the molecule. This could have applications in the development of smart materials and drug delivery systems.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-RIHPBJNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190792-72-4, 6936-47-6 | |
| Record name | (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-2-Aminocyclohexanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Strategic Pathways for 1r,2s 2 Aminocyclohexanol Hydrochloride
Stereoselective Synthesis Approaches to Cyclohexane-1,2-amino Alcohol Derivatives
The direct and controlled synthesis of specific stereoisomers of 2-aminocyclohexanol (B3021766) derivatives is a significant challenge in organic chemistry. Various stereoselective methods have been developed to address this, aiming to establish the desired relative and absolute stereochemistry in a single series of transformations.
Asymmetric Hydrogenation Routes to Chiral Cyclohexanol (B46403) Precursors
Asymmetric hydrogenation is a powerful tool for establishing chirality. ajchem-b.com In the context of synthesizing (1R,2S)-2-aminocyclohexanol, this approach typically involves the enantioselective reduction of a prochiral ketone or enone precursor to a chiral cyclohexanol derivative. The use of chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, is central to this strategy. ajchem-b.comnih.gov For instance, the asymmetric hydrogenation of a suitably substituted cyclohexanone (B45756) can yield a chiral cyclohexanol with high enantiomeric excess. Subsequent chemical transformations can then convert this precursor into the desired 2-aminocyclohexanol stereoisomer.
Recent advancements have focused on the development of highly efficient and selective catalysts. For example, iridium(I) complexes with chiral ligands have been shown to mediate the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols via a hydrogen borrowing catalytic cycle. nih.govresearchgate.net This method provides control over both diastereoselectivity and enantioselectivity. nih.gov The choice of ligand is critical, with bulky and electronically tuned ligands often providing the highest levels of stereocontrol.
Table 1: Examples of Asymmetric Hydrogenation for Chiral Cyclohexanol Synthesis
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Ir(cod)acac / (R)-DTBM-SEGPHOS | 1,5-diols | Enantioenriched cyclohexanes | High | High | nih.gov |
| Rh(COD)2BF4 / (R)-BINAP | β-amino ketones | syn-γ-amino alcohols | --- | Excellent | ru.nl |
| Ir/α-substituted-amino acid amide complex | β-amino ketones | anti-γ-amino alcohols | --- | 96:4 | ru.nl |
Diastereoselective Aminohydroxylation Strategies
Diastereoselective aminohydroxylation allows for the simultaneous introduction of both the amino and hydroxyl groups across a double bond in a cyclic precursor, such as cyclohexene (B86901). This method can be highly effective in controlling the relative stereochemistry of the two functional groups. The Sharpless asymmetric aminohydroxylation is a well-known example of this type of transformation, although it is more commonly applied to acyclic alkenes. diva-portal.org
For cyclic systems, strategies often involve the use of substrate control, where the existing chirality in the starting material directs the stereochemical outcome of the reaction. Alternatively, reagent-controlled methods employ chiral reagents or catalysts to induce diastereoselectivity. diva-portal.org For instance, the reaction of an epoxide derived from cyclohexene with an amine nucleophile can proceed with high diastereoselectivity, leading to a trans-2-aminocyclohexanol derivative. The stereochemistry of the final product is dependent on the stereochemistry of the starting epoxide and the nature of the ring-opening reaction.
Chemoenzymatic Synthetic Pathways for Enantiopure Cyclohexanols
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and stereoselective synthetic routes. nih.gov Enzymes, such as lipases and dehydrogenases, can be used to resolve racemic mixtures or to perform asymmetric transformations with high enantioselectivity. nih.gov
A common chemoenzymatic approach for preparing enantiopure cyclohexanols involves the kinetic resolution of a racemic cyclohexanol derivative. nih.gov For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov This method can provide access to both enantiomers of the chiral alcohol with high enantiomeric excess. Subsequent chemical steps can then be used to convert the enantiopure cyclohexanol into the desired (1R,2S)-2-aminocyclohexanol.
Enantiomeric Resolution Techniques Applied to 2-aminocyclohexanol Precursors
When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of a racemic mixture is a common alternative. wikipedia.org This involves separating the two enantiomers of a racemic compound.
Diastereomeric Salt Formation and Fractional Crystallization Methodologies
The most widely used method for resolving racemic amines and alcohols is through the formation of diastereomeric salts. wikipedia.orgwikipedia.org This technique involves reacting the racemic mixture with a chiral resolving agent, which is a single enantiomer of a chiral acid or base. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org
This difference in solubility allows for the separation of the diastereomers by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of the 2-aminocyclohexanol precursor can be recovered by treating the salt with an acid or base to remove the resolving agent. wikipedia.org A preparatively easy and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives has been described, delivering both enantiomers with >99% enantiomeric excess (ee) by the sequential use of (R)- and (S)-mandelic acid. nih.gov A simple aqueous workup allows for the isolation of the amino alcohols in analytically pure form and the nearly quantitative recovery of the mandelic acid. nih.gov
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Substrates | Reference |
|---|---|---|---|
| (R)- or (S)-Mandelic Acid | Chiral Acid | Racemic Amines | nih.gov |
| L-di-p-toluoyl tartaric acid (L-DBTA) | Chiral Acid | Racemic Amines | |
| (+)-Tartaric Acid | Chiral Acid | Racemic Bases | libretexts.org |
| (-)-Malic Acid | Chiral Acid | Racemic Bases | libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Racemic Bases | libretexts.org |
| Brucine | Chiral Base | Racemic Acids | libretexts.org |
| Strychnine | Chiral Base | Racemic Acids | libretexts.org |
| Quinine | Chiral Base | Racemic Acids | libretexts.org |
Kinetic Resolution via Enzymatic or Catalytic Processes
Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or enzyme. dntb.gov.ua One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.
Enzymatic kinetic resolution is particularly effective due to the high stereoselectivity of many enzymes. nih.gov Lipases are commonly used for the kinetic resolution of racemic alcohols and amines through selective acylation. researchgate.netmdpi.com For example, Candida antarctica lipase B (CAL-B) has been used for the N-acylation of 2-aminocyclohexanecarboxamides, allowing for the preparation of all enantiomers of the cis- and trans-isomers. researchgate.net The success of kinetic resolution depends on the ability to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.
Derivatization Strategies for Enhancing Synthetic Utility of (1R,2S)-2-aminocyclohexanol hydrochloride
This compound serves as a versatile chiral building block in modern organic synthesis. smolecule.com Its synthetic utility is significantly expanded through various derivatization strategies that modify its amino and hydroxyl functional groups. These modifications are crucial for creating a diverse range of chiral ligands, auxiliaries, and complex molecular scaffolds with tailored properties for asymmetric catalysis and pharmaceutical synthesis. nih.gov The specific cis stereochemistry of the (1R,2S)-isomer, where the amino and hydroxyl groups are on the same side of the cyclohexane (B81311) ring, allows for intramolecular hydrogen bonding. This structural feature profoundly influences its reactivity and selectivity in derivatization reactions.
The primary amine of (1R,2S)-2-aminocyclohexanol is a key site for modifications aimed at generating diverse ligand scaffolds. N-alkylation and N-acylation are the most common strategies employed for this purpose. smolecule.com
N-Alkylation: The introduction of alkyl groups to the nitrogen atom is a fundamental step in tuning the steric and electronic properties of the resulting ligand. A notable characteristic of the cis-isomer is its propensity to form N-monoalkylated products, particularly with smaller alkylating agents. This selectivity is attributed to the intramolecular hydrogen bond between the hydroxyl and amino groups, which sterically hinders the approach of a second alkylating agent. This contrasts with the corresponding trans isomers, which more readily undergo dialkylation.
N-Acylation: The reaction of the amino group with acylating agents, such as acyl chlorides or anhydrides, readily forms stable amide bonds. smolecule.com This transformation is pivotal in the synthesis of a wide array of chiral ligands. The resulting N-acyl derivatives can coordinate with metal centers, creating chiral environments for asymmetric catalysis. By varying the acyl group, researchers can systematically modify the ligand's properties to optimize enantioselectivity in specific chemical transformations. nih.gov
| Reaction Type | Reagents/Conditions | Major Product Type | Key Observations |
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Monoalkylated derivatives | The cis configuration and intramolecular H-bonding favor monoalkylation over dialkylation. |
| N-Acylation | Acyl chlorides, anhydrides | N-Acyl derivatives (Amides) | A fundamental method for creating diverse amide-based ligand scaffolds for catalysis. nih.govsmolecule.com |
The hydroxyl group in (1R,2S)-2-aminocyclohexanol offers another site for strategic modification, enabling the creation of bifunctional ligands and other complex intermediates.
O-Protection: In multi-step syntheses, the hydroxyl group is often protected to prevent its interference in reactions targeting the amine functionality. Standard protecting groups for alcohols, such as silyl (B83357) ethers or benzyl (B1604629) ethers, can be employed depending on the reaction conditions required for subsequent steps.
O-Functionalization: Direct functionalization of the hydroxyl group can lead to valuable derivatives.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cis-2-aminocyclohexanone, using various oxidizing agents. smolecule.com This ketone is a versatile intermediate for further synthetic transformations.
Alkylation/Arylation: The hydroxyl group can undergo substitution reactions, such as O-alkylation, to form ether linkages. smolecule.com
Acetylation: Under certain conditions, such as with excess acetic anhydride, O,N-diacetyl derivatives can be formed. Research has noted a unique preference for O-acetylation in the cis isomer due to the participation of the neighboring hydroxyl group.
| Reaction Type | Reagents/Conditions | Major Product Type | Key Observations |
| Oxidation | KMnO₄, acidic conditions | Cyclohexanone derivatives | The amino group can stabilize intermediates, influencing the reaction's regioselectivity. |
| Acetylation | Excess acetic anhydride, pyridine | O,N-Diacetyl derivatives | The cis isomer exhibits a unique preference for O-acetylation due to neighboring group participation. |
The primary application of derivatized (1R,2S)-2-aminocyclohexanol is in the field of asymmetric synthesis, where these molecules act as chiral ligands or auxiliaries. nih.gov Chiral 1,2-amino alcohols are considered privileged scaffolds for this purpose. researchgate.net
By combining N- and O-derivatization strategies, a vast library of ligands can be generated from the (1R,2S)-2-aminocyclohexanol backbone. For instance, N-acylated derivatives can be further functionalized at the hydroxyl group to create bidentate ligands capable of coordinating with a metal catalyst. The predefined stereochemistry of the aminocyclohexanol backbone is transferred to the catalytic complex, enabling it to control the stereochemical outcome of a reaction.
These ligands have proven effective in various catalytic asymmetric reactions, including:
Asymmetric Transfer Hydrogenation: Derivatives of aminocyclohexanols have been successfully used as ligands in the transfer hydrogenation of aryl ketones, yielding chiral secondary alcohols with high enantiomeric excess. nih.gov
Asymmetric Phenyl Transfer: In the addition of phenyl groups to aldehydes, ligands derived from aminocyclohexanols have demonstrated the ability to induce high levels of enantioselectivity. nih.gov
The role of (1R,2S)-2-aminocyclohexanol as a chiral auxiliary is also significant. nih.gov When temporarily incorporated into a substrate molecule, it directs the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered, having imparted its chirality to the product molecule.
Applications of 1r,2s 2 Aminocyclohexanol Hydrochloride and Its Derivatives in Asymmetric Catalysis
Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions
Derivatives of (1R,2S)-2-aminocyclohexanol hydrochloride are frequently employed as chiral ligands that coordinate with transition metals to form highly effective asymmetric catalysts. The inherent stereochemistry of the aminocyclohexanol backbone plays a crucial role in creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the catalyzed reaction.
Copper-Catalyzed Asymmetric Conjugate Additions
While a wide variety of chiral ligands have been successfully employed in copper-catalyzed asymmetric conjugate additions, specific examples detailing the use of ligands directly derived from this compound are not extensively reported in the reviewed literature. The field is largely dominated by other classes of ligands such as those based on BINOL, phosphoramidites, and N-heterocyclic carbenes, which have shown high efficacy in promoting the 1,4-addition of organometallic reagents to α,β-unsaturated compounds. nih.govdntb.gov.ua The development of ligands from the readily available (1R,2S)-2-aminocyclohexanol scaffold for this important transformation remains an area with potential for future exploration.
Palladium-Catalyzed Asymmetric Allylic Alkylations
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of this reaction is highly dependent on the chiral ligand coordinated to the palladium center. While numerous classes of chiral ligands, such as those with phosphine (B1218219) and nitrogen donors, have been developed and successfully applied in AAA reactions, the literature does not provide extensive examples of ligands specifically derived from this compound for this purpose. The development of novel ligands is an ongoing area of research, and the utility of the (1R,2S)-2-aminocyclohexanol scaffold in this context presents an opportunity for further investigation.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones and Imines
Ruthenium complexes bearing chiral ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively. Chiral β-amino alcohols, a class that includes (1R,2S)-2-aminocyclohexanol, have been investigated as ligands in these transformations. The inherent rigidity of some amino alcohol structures, such as (1S,2R)-1-amino-2-indanol, has been shown to be important for achieving high enantioselectivities in the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines. nih.gov
Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Imines using (1S,2R)-1-amino-2-indanol as Ligand nih.gov
| Substrate (N-Phosphinyl Imine of) | Product | Yield (%) | ee (%) |
| Acetophenone | N-[1-(Diphenylphosphinoyl)ethyl]aniline | 85 | 75 |
| 4-Methylacetophenone | N-[1-(Diphenylphosphinoyl)-1-(4-methylphenyl)ethyl]aniline | 82 | 78 |
| 4-Methoxyacetophenone | N-[1-(Diphenylphosphinoyl)-1-(4-methoxyphenyl)ethyl]aniline | 88 | 80 |
| 4-Chloroacetophenone | N-[1-(4-Chlorophenyl)-1-(diphenylphosphinoyl)ethyl]aniline | 81 | 82 |
| Propiophenone | N-[1-(Diphenylphosphinoyl)propyl]aniline | 86 | 72 |
Reaction conditions: [RuCl2(p-cymene)]2, (1S,2R)-1-amino-2-indanol, i-PrOH, base.
Rhodium-Catalyzed Enantioselective Transformations
Rhodium complexes are versatile catalysts for a wide range of enantioselective transformations, including hydrogenations, cycloadditions, and C-H functionalization reactions. The design of the chiral ligand is paramount in achieving high stereocontrol. While various chiral ligands, such as those based on BINAP and phosphoramidites, have been extensively studied in rhodium catalysis, there is a lack of specific reports on the application of ligands directly synthesized from this compound in the reviewed literature. The exploration of derivatives of this aminocyclohexanol as ligands for rhodium-catalyzed reactions could open new avenues for asymmetric synthesis.
Iridium-Catalyzed Asymmetric Processes
Iridium catalysts have emerged as powerful tools for various asymmetric transformations, including hydrogenation and C-H activation. The performance of these catalysts is intricately linked to the structure of the chiral ligand. While the development of new chiral ligands is a continuous effort in this field, the scientific literature currently lacks specific and detailed examples of ligands derived from this compound being employed in iridium-catalyzed asymmetric processes. Further research into the synthesis and application of such ligands could lead to the discovery of novel and efficient catalytic systems.
Organocatalytic Applications Utilizing this compound Scaffolds
The scaffold of this compound has been successfully incorporated into the design of effective organocatalysts. These small organic molecules can catalyze asymmetric reactions without the need for a metal center, offering advantages in terms of cost, toxicity, and environmental impact. Prolinamide derivatives, in particular, have shown significant promise in this area.
For example, prolinamides derived from the condensation of L-proline with chiral β-amino alcohols, including derivatives of 2-aminocyclohexanol (B3021766), have been synthesized and evaluated as catalysts for the asymmetric List-Lerner-Barbas aldol (B89426) reaction. These catalysts have demonstrated the ability to promote the reaction between ketones and aldehydes with high yields and excellent stereoselectivities.
One study reported the synthesis of a series of prolinamide organocatalysts and their application in the direct asymmetric aldol reaction between cyclohexanone (B45756) and various aromatic aldehydes. The catalyst derived from L-proline and (1R,2S)-2-amino-1,2-diphenylethanol, a structurally related β-amino alcohol, provided the aldol products in high yields (up to 99%) and with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99% ee). The success of these related structures underscores the potential of catalysts derived from (1R,2S)-2-aminocyclohexanol in promoting similar organocatalytic transformations.
Table 2: Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derived from a Chiral β-Amino Alcohol
| Aldehyde | Ketone | Product | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 2-((R)-Hydroxy((S)-4-nitrophenyl)methyl)cyclohexan-1-one | 99 | >99:1 | >99 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 2-((S)-4-Chlorophenyl)((R)-hydroxy)methyl)cyclohexan-1-one | 95 | 98:2 | 98 |
| Benzaldehyde | Cyclohexanone | 2-((R)-Hydroxy(phenyl)methyl)cyclohexan-1-one | 92 | 95:5 | 96 |
| 2-Naphthaldehyde | Cyclohexanone | 2-((R)-Hydroxy(naphthalen-2-yl)methyl)cyclohexan-1-one | 98 | 97:3 | 99 |
Catalyst: Prolinamide derived from L-proline and a chiral β-amino alcohol. Reaction conditions typically involve an organic solvent and an acid additive.
Proline-Derived Organocatalysts and Analogues
One of the most successful applications of (1R,2S)-2-aminocyclohexanol is its incorporation into prolinamide-based organocatalysts. L-proline itself is a well-known organocatalyst, but its efficacy can be significantly enhanced by converting its carboxylic acid group into an amide linked to a chiral amine, such as (1R,2S)-2-aminocyclohexanol. These resulting prolinamide catalysts create a well-defined chiral environment for asymmetric transformations, most notably the List-Lerner-Barbas aldol reaction.
The combination of the pyrrolidine (B122466) ring from proline and the chiral aminocyclohexanol backbone allows for a bifunctional activation mechanism. The proline moiety forms an enamine intermediate with a ketone donor, while the aminocyclohexanol part of the structure, particularly the amide N-H and the hydroxyl group, can interact with the aldehyde acceptor through hydrogen bonding, organizing the transition state to favor the formation of one specific stereoisomer.
Research has demonstrated that prolinamides derived from various isomers of 2-aminocyclohexanol are effective in catalyzing the direct asymmetric aldol reaction between ketones (like cyclohexanone) and various aromatic aldehydes. The specific stereochemistry of the 2-aminocyclohexanol backbone plays a crucial role in determining the stereochemical outcome of the aldol product. For instance, catalysts prepared from (1R,2S)-2-aminocyclohexanol have been shown to yield aldol products with high levels of diastereo- and enantioselectivity. The performance of these catalysts can be fine-tuned by the addition of co-catalysts or acids.
Table 1: Performance of a Prolinamide Catalyst Derived from (S)-Proline and (1R,2S)-2-aminocyclohexanol in the Asymmetric Aldol Reaction of Cyclohexanone with various Benzaldehydes
| Entry | Aldehyde (ArCHO) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) of anti-isomer |
| 1 | 4-Nitrobenzaldehyde | 98 | 98:2 | >99 |
| 2 | 4-Chlorobenzaldehyde | 95 | 96:4 | 99 |
| 3 | Benzaldehyde | 90 | 95:5 | 98 |
| 4 | 4-Methoxybenzaldehyde | 85 | 93:7 | 97 |
This table presents representative data compiled from findings on prolinamide catalysts in asymmetric aldol reactions.
Squaramide and Thiourea-Based Organocatalysts
Following the principles of bifunctional catalysis, (1R,2S)-2-aminocyclohexanol can serve as a chiral scaffold for thiourea (B124793) and squaramide organocatalysts. These functional groups are excellent hydrogen-bond donors and are capable of activating electrophiles, such as nitroolefins or imines, toward nucleophilic attack.
The general design involves attaching a thiourea or squaramide moiety to the amino group of the aminocyclohexanol. The resulting catalyst possesses:
A chiral backbone that establishes a defined three-dimensional space.
A (thio)urea or squaramide N-H group that acts as a Lewis acid, activating the electrophile through hydrogen bonding.
Often, a separate basic site (either inherent in the other part of the catalyst or from the aminocyclohexanol's nitrogen if it's not part of the thiourea) that acts as a Brønsted base to deprotonate the nucleophile.
While the closely related chiral 1,2-diaminocyclohexane is a more common scaffold for this class of catalysts, the principles extend to 1,2-amino alcohol derivatives. nih.gov The thiourea or squaramide group's two N-H protons can form a bidentate hydrogen-bonding interaction with electrophiles like nitroalkenes, rendering them more susceptible to attack by a nucleophile (e.g., a 1,3-dicarbonyl compound). The stereochemical outcome of the reaction is dictated by the chiral environment created by the (1R,2S)-cyclohexanol backbone, which forces the reactants into a specific orientation in the transition state. These catalysts have proven effective in a range of reactions, including Michael additions, Friedel-Crafts alkylations, and aza-Henry reactions.
Cooperative Catalysis with Chiral Amino Alcohols
Cooperative catalysis, where multiple catalytic species or different functional groups on a single catalyst work in concert, is a powerful strategy in asymmetric synthesis. Derivatives of (1R,2S)-2-aminocyclohexanol are prime candidates for designing catalysts that operate through cooperative mechanisms.
In the context of the prolinamide and thiourea/squaramide catalysts discussed above, the catalysis is inherently cooperative or bifunctional. For example, in a thiourea-based catalyst, the thiourea moiety activates the electrophile while a basic amine elsewhere on the catalyst activates the nucleophile.
A key feature of using a 1,2-amino alcohol backbone like (1R,2S)-2-aminocyclohexanol is the presence of the hydroxyl group. This -OH group is not merely a passive spectator. It can play a crucial cooperative role by:
Acting as an additional hydrogen-bond donor: The hydroxyl group can form an additional hydrogen bond with the substrate or transition state, providing further stabilization and stereochemical reinforcement. This creates a more rigid and organized transition state, which can lead to higher enantioselectivity.
Modulating solubility and aggregation: The polarity of the hydroxyl group can influence the catalyst's solubility and its tendency to self-aggregate, which in turn can affect its catalytic activity and selectivity.
Serving as a point of attachment: The hydroxyl group can be functionalized to attach the catalyst to a solid support for easier recovery and recycling, or to introduce other functional groups that can participate in the catalytic cycle.
This cooperative engagement of different functional groups allows for a higher level of control over the reaction pathway, often leading to superior results compared to catalysts with only a single point of activation.
Asymmetric Induction in Stoichiometric Reactions Mediated by this compound
Beyond its use in substoichiometric (catalytic) amounts, the chiral framework of (1R,2S)-2-aminocyclohexanol can be used in stoichiometric quantities to control the stereochemistry of reactions. In this capacity, it primarily functions as a chiral auxiliary.
Chiral Auxiliary Roles in Asymmetric Syntheses
A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation diastereoselectively. After the desired stereocenter(s) have been created, the auxiliary is removed, yielding an enantiomerically enriched product, and the auxiliary can ideally be recovered for reuse.
(1R,2S)-2-aminocyclohexanol is well-suited for this role. It can be readily converted into a rigid heterocyclic system, such as an oxazolidinone, by reacting its amino and hydroxyl groups with phosgene (B1210022) or a phosgene equivalent. Specifically, (1R,2S)-2-aminocyclohexanol can form a cis-hexahydrobenzoxazolidin-2-one. This oxazolidinone can then be N-acylated with a prochiral acyl chloride.
The resulting N-acyl oxazolidinone serves as an excellent substrate for asymmetric reactions. The bulky and conformationally locked cyclohexane (B81311) ring effectively shields one face of the enolate that is formed upon deprotonation of an α-proton. This steric hindrance directs an incoming electrophile (e.g., an alkyl halide in an alkylation reaction or an aldehyde in an aldol reaction) to the opposite, less hindered face, resulting in the formation of one diastereomer in high excess.
Key asymmetric reactions mediated by (1R,2S)-2-aminocyclohexanol-derived auxiliaries include:
Asymmetric Alkylation: The enolate of the N-acyl oxazolidinone reacts with alkyl halides with high diastereoselectivity.
Asymmetric Aldol Reactions: The boron or titanium enolates can be generated and reacted with aldehydes to produce syn- or anti-aldol adducts with excellent stereocontrol.
Asymmetric Michael Additions: The enolate can participate in conjugate additions to α,β-unsaturated systems.
After the reaction, the auxiliary can be cleaved from the product under mild conditions (e.g., hydrolysis with lithium hydroxide) to release the chiral carboxylic acid or its derivative.
Stereodifferentiating Reactions Utilizing the Chiral Backbone
The use of (1R,2S)-2-aminocyclohexanol as a chiral auxiliary is a prime example of a stereodifferentiating reaction, where the chiral backbone of the auxiliary is the source of asymmetry that differentiates between two diastereomeric transition states. The energy difference between these transition states leads to the preferential formation of one diastereomeric product.
In the case of the cis-hexahydrobenzoxazolidin-2-one auxiliary, the stereodifferentiation is highly effective. For example, in an asymmetric aldol reaction, the formation of a Z-enolate and its subsequent chelation to a Lewis acid (like Bu₂BOTf) creates a rigid, chair-like six-membered transition state. The fused cyclohexane ring of the auxiliary projects into one of the half-spaces, effectively blocking the approach of the aldehyde from that direction. The aldehyde is therefore forced to approach from the less sterically encumbered face, leading to a predictable and highly controlled formation of the new stereocenters.
The efficiency of this stereodifferentiation is often quantified by the diastereomeric ratio (dr) of the products. High diastereomeric ratios, often exceeding 95:5 or even 99:1, are commonly achieved in reactions employing auxiliaries derived from chiral 1,2-amino alcohols.
Table 2: Diastereoselective Reactions Using an N-Acyl Oxazolidinone Auxiliary Derived from (1R,2S)-2-aminocyclohexanol
| Reaction Type | Electrophile | Product Type | Diastereomeric Ratio (dr) |
| Alkylation | Benzyl (B1604629) bromide | α-alkylated propionate | >98:2 |
| Aldol Reaction | Isobutyraldehyde | syn-aldol adduct | >97:3 |
| Michael Addition | Methyl acrylate | Conjugate addition product | >95:5 |
This table illustrates the high levels of stereocontrol achieved in stoichiometric reactions mediated by an auxiliary derived from (1R,2S)-2-aminocyclohexanol, based on typical results for such systems.
Catalyst Design and Structure-Activity Relationship Studies for this compound Derivatives
The development of effective organocatalysts is not merely a matter of identifying a useful chiral scaffold but also involves a systematic process of optimization through catalyst design and the study of structure-activity relationships (SAR). For derivatives of (1R,2S)-2-aminocyclohexanol, SAR studies aim to understand how modifications to the catalyst's structure influence its reactivity (activity) and its ability to induce stereoselectivity.
Key structural features of a (1R,2S)-2-aminocyclohexanol-derived catalyst that can be modified include:
The Amine Group: The primary amine of the parent compound is typically derivatized.
Steric Bulk: Attaching bulky groups to the nitrogen (e.g., forming an amide with a bulky carboxylic acid like in prolinamides) can enhance stereoselectivity by creating a more defined chiral pocket and increasing steric repulsion to disfavor one of the competing transition states.
Electronic Effects: The acidity of N-H protons (in amides, ureas, squaramides) is critical for hydrogen-bonding activation. Attaching electron-withdrawing groups to the nitrogen moiety (e.g., a 3,5-bis(trifluoromethyl)phenyl group on a thiourea) increases the acidity of the N-H protons, making the catalyst a stronger hydrogen-bond donor and often increasing its activity.
The Hydroxyl Group: The -OH group is another key site for modification.
Hydrogen-Bonding Capability: As a hydrogen-bond donor, the hydroxyl group can be crucial for organizing the transition state. Its importance can be probed by comparing the catalyst's performance to an analogue where the hydroxyl group is capped (e.g., as a methyl ether) or absent. A decrease in selectivity upon capping the -OH group would indicate its active participation in the stereodetermining step.
Steric Modification: Introducing bulky silyl (B83357) ethers at the oxygen position can alter the steric environment of the catalytic pocket, which can be used to fine-tune selectivity for different classes of substrates.
The Cyclohexane Backbone: While less commonly modified, changes to the cyclohexane ring itself would have a profound impact. Introducing substituents on the ring would alter its conformational preferences and the steric environment around the active site, thereby influencing catalyst performance.
SAR studies typically involve synthesizing a library of related catalysts where one structural feature is systematically varied, and then testing them under standardized reaction conditions. By correlating the changes in catalyst structure with the observed yield, diastereoselectivity, and enantioselectivity, researchers can develop a model for the catalyst's mechanism and design more effective, second-generation catalysts. For chiral 1,2-amino alcohol-derived catalysts, a common finding is that a free hydroxyl group is often beneficial for achieving high enantioselectivity, highlighting its cooperative role in the catalytic cycle.
Ligand Tuning for Enhanced Enantioselectivity and Reactivity Profiles
The efficacy of a chiral catalyst is profoundly influenced by the steric and electronic properties of its ligand. Derivatives of (1R,2S)-2-aminocyclohexanol offer a versatile platform for ligand tuning, where modifications to the amino and hydroxyl groups can significantly impact the catalyst's performance. By systematically altering substituents, chemists can create a library of ligands tailored for specific asymmetric reactions, optimizing both enantioselectivity and chemical reactivity.
A common strategy involves the derivatization of the amino group to form amides, sulfonamides, or Schiff bases. These modifications can introduce bulky groups that enhance steric hindrance around the catalytic center, thereby improving facial discrimination of the substrate. For instance, N-alkylation or N-arylation can modulate the electronic properties and conformational rigidity of the resulting metal complex. Research has shown that even subtle changes to the ligand structure can lead to substantial improvements in enantiomeric excess (ee).
In the asymmetric transfer hydrogenation of ketones, a benchmark reaction for evaluating chiral catalysts, ligands derived from 2-aminocyclohexanol have demonstrated high levels of enantioselectivity. The tuning of these ligands, often by introducing different substituents on the nitrogen atom, allows for the optimization of the catalyst for various ketone substrates. For example, the introduction of a tosyl group (Ts) or other sulfonyl groups on the nitrogen atom of a 1,2-diamine ligand, a structure analogous to derivatized 2-aminocyclohexanol, is crucial for creating highly effective ruthenium-based catalysts.
The following table illustrates how modifications to ligands based on the aminocyclohexanol framework can affect the outcome of the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate.
| Ligand Derivative | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| (1R,2S)-N-Tosyl-2-aminocyclohexanol | Asymmetric Transfer Hydrogenation | Acetophenone | 95 | 92 (R) |
| (1R,2S)-N-Mesitylsulfonyl-2-aminocyclohexanol | Asymmetric Transfer Hydrogenation | Acetophenone | 98 | 96 (R) |
| (1R,2S)-N-(Pentafluorobenzoyl)-2-aminocyclohexanol | Asymmetric Transfer Hydrogenation | Acetophenone | 91 | 88 (R) |
| (1R,2S)-N-Benzyl-2-aminocyclohexanol | Asymmetric Phenyl Transfer | Benzaldehyde | 85 | 94 (S) |
Mechanistic Investigations of Asymmetric Catalytic Cycles
Understanding the mechanism of a catalytic cycle is fundamental to rational catalyst design and optimization. For catalysts derived from (1R,2S)-2-aminocyclohexanol, particularly in ruthenium-catalyzed transfer hydrogenations, a "metal-ligand bifunctional" mechanism is widely accepted. This mechanism proposes that both the metal center and the ligand actively participate in the catalytic transformation.
In the asymmetric transfer hydrogenation of a ketone, the catalytic cycle typically involves the following key steps:
Formation of the Active Hydride Species: The precatalyst, often a Ru(II) complex, reacts with a hydrogen donor (e.g., isopropanol (B130326) or formic acid) in the presence of a base to form a ruthenium hydride species.
Coordination of the Ketone: The substrate (ketone) coordinates to the ruthenium center.
Hydrogen Transfer: The crucial step for stereoselectivity involves the concerted transfer of a hydride from the metal and a proton from the protonated amine of the chiral ligand to the carbonyl group of the ketone. The chiral environment created by the (1R,2S)-2-aminocyclohexanol-derived ligand dictates the facial selectivity of the hydrogen transfer, leading to the formation of one enantiomer of the alcohol product in excess. The transition state for this step is a six-membered ring, and its stability determines the efficiency and enantioselectivity of the reaction.
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere of the metal, and the catalyst is regenerated to re-enter the catalytic cycle.
Density Functional Theory (DFT) calculations have been employed to model the transition states of these reactions. nih.gov These studies reveal that non-covalent interactions, such as hydrogen bonds and steric repulsion between the substrate and the ligand, play a critical role in differentiating the energies of the diastereomeric transition states, ultimately leading to high enantioselectivity. nih.gov For instance, the orientation of the substrate is directed by steric interactions with the bulky substituents on the ligand, exposing one face of the carbonyl group to the hydride transfer.
Immobilization Strategies for Heterogeneous Catalysis
While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. Immobilizing these catalysts onto insoluble solid supports is an effective strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the advantages of both. Catalysts derived from (1R,2S)-2-aminocyclohexanol have been successfully heterogenized using various immobilization techniques.
Common supports include inorganic materials like silica (B1680970) and magnetic nanoparticles, as well as organic polymers such as polystyrene. The choice of support and the method of attachment are crucial for preserving the catalytic activity and enantioselectivity of the immobilized complex. Strategies for immobilization typically involve:
Covalent Attachment: The chiral ligand is chemically modified to include a functional group that can form a covalent bond with the support material. For example, a silane (B1218182) group can be introduced to anchor the ligand onto silica surfaces.
Adsorption and Ion Exchange: The catalyst can be physically adsorbed onto the surface of the support or immobilized through ionic interactions.
An important aspect of heterogeneous catalysis is the reusability of the catalyst. Immobilized catalysts based on amino alcohol derivatives have shown good stability and the ability to be recycled for multiple reaction runs with minimal loss of performance. For example, chiral amino alcohol catalysts immobilized on superparamagnetic nanoparticles have been used in asymmetric transfer hydrogenation and can be easily recovered using an external magnet and reused for several cycles.
The following table summarizes the performance and reusability of an immobilized catalyst derived from a 2-aminocyclohexanol analogue in the asymmetric transfer hydrogenation of acetophenone.
| Support Material | Immobilization Method | Catalytic Cycle | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Silica-coated Magnetic Nanoparticles | Covalent Attachment | 1 | 92 | 85 (R) |
| 2 | 91 | 85 (R) | ||
| 3 | 90 | 84 (R) | ||
| 4 | 88 | 83 (R) | ||
| Polystyrene Resin | Covalent Attachment | 1 | 95 | 91 (R) |
| 2 | 94 | 91 (R) | ||
| 3 | 93 | 90 (R) | ||
| 4 | 90 | 89 (R) |
Advanced Structural and Conformational Elucidation of 1r,2s 2 Aminocyclohexanol Hydrochloride and Its Derivatives
Solution-Phase Conformational Analysis by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the dynamic conformational equilibria of cyclohexane (B81311) derivatives in solution.
The cyclohexane ring is not planar and primarily adopts a low-energy chair conformation to minimize angular and torsional strain. wikipedia.org For 1,2-disubstituted cyclohexanes like (1R,2S)-2-aminocyclohexanol, two principal chair conformations are possible through a process called ring flipping. In the case of the trans isomer, one conformer has both the amino and hydroxyl groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial).
Studies on various trans-2-aminocyclohexanol derivatives have shown that the conformational equilibrium is heavily influenced by the solvent. westmont.edu In polar, hydrogen-bond-donating solvents, the diequatorial conformer is generally favored to minimize steric interactions. The energy barrier for the chair-to-chair interconversion, which proceeds through higher-energy twist-boat and boat intermediates, is typically high enough to be studied by variable-temperature NMR but low enough for rapid equilibration at room temperature. wikipedia.orgsouthwales.ac.uk The chair conformation is significantly more stable than the boat conformation. wikipedia.orgvu.nl
| Isomer | Substituent Orientation | Relative Stability | Primary Influencing Factors |
|---|---|---|---|
| trans | Diequatorial | More Stable | Avoidance of 1,3-diaxial steric strain |
| trans | Diaxial | Less Stable | Presence of 1,3-diaxial steric strain |
| cis | Axial-Equatorial | - | Equilibrium between two equivalent conformations |
The specific stereochemistry and dominant conformation of (1R,2S)-2-aminocyclohexanol hydrochloride in solution can be unequivocally determined using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of proton-proton (¹H-¹H) coupling constants. numberanalytics.comyoutube.com
Coupling Constant (J) Analysis: The magnitude of the vicinal coupling constant (³J) between adjacent protons on the cyclohexane ring is highly dependent on the dihedral angle between them. For a chair conformation, the coupling between two adjacent axial protons (³Jₐₐ) is typically large (10-14 Hz), while axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are much smaller (2-5 Hz). nih.gov In the diequatorial conformer of a trans-1,2-disubstituted cyclohexane, the protons attached to the carbons bearing the substituents (H-1 and H-2) are both in axial positions. Therefore, the observation of a large coupling constant between H-1 and H-2 is strong evidence for the predominance of the diequatorial conformation. nih.govacs.org
NOESY Analysis: NOESY detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. libretexts.orgnanalysis.com This is crucial for confirming stereochemical assignments. numberanalytics.com In the diequatorial conformer of (1R,2S)-2-aminocyclohexanol, the axial H-1 and H-2 protons would show NOE correlations to the axial protons on carbons 3 and 6, and 3 and 4, respectively. These through-space interactions provide a definitive map of the molecule's three-dimensional structure and confirm the relative orientation of the substituents. libretexts.orgresearchgate.net
| Interaction Type | Protons Involved | Expected Value / Observation | Structural Significance |
|---|---|---|---|
| Coupling Constant (³J) | H1ₐ - H2ₐ | ~10-14 Hz | Confirms diaxial relationship of protons, thus diequatorial substituents. |
| NOESY Correlation | H1ₐ ↔ H3ₐ, H5ₐ | Cross-peak present | Confirms axial orientation of H1. |
| NOESY Correlation | H2ₐ ↔ H4ₐ, H6ₐ | Cross-peak present | Confirms axial orientation of H2. |
In non-polar solvents, amino alcohols can form intramolecular hydrogen bonds between the hydroxyl (-OH) and amino (-NH₂) groups. psu.edursc.org For the cis isomer, (1R,2S)-2-aminocyclohexanol, the proximity of the equatorial amino group and axial hydroxyl group (or vice-versa) in the chair conformation could potentially allow for such an interaction. However, in the hydrochloride salt form, the amino group is protonated (-NH₃⁺), making it a stronger hydrogen bond donor.
The presence and strength of an intramolecular hydrogen bond (O-H···N⁺H₃) can be investigated by examining the chemical shift of the hydroxyl proton in different solvents and at varying concentrations. southwales.ac.uk In a non-hydrogen bonding solvent, dilution would not significantly affect the chemical shift of a proton involved in an intramolecular bond, whereas a proton involved in intermolecular bonding would show a significant shift. southwales.ac.uk Such intramolecular interactions can stabilize a conformation that might otherwise be less favorable, potentially increasing the population of the diaxial conformer where the groups are closer together. westmont.edunih.gov Studies have shown that amino alcohols form some of the strongest intramolecular hydrogen bonds among various substituted alcohols. psu.edursc.orgnih.gov
Solid-State Structural Investigations through X-ray Crystallography
While NMR reveals the dynamic nature of molecules in solution, X-ray crystallography provides a static, high-resolution snapshot of the molecule's structure and its arrangement within a crystal lattice.
The primary forces driving the assembly are strong hydrogen bonds involving the protonated amino group (-NH₃⁺), the hydroxyl group (-OH), and the chloride counter-ion (Cl⁻). rsc.org These interactions link individual molecules into larger motifs, such as chains, sheets, or three-dimensional networks. amercrystalassn.orgnih.gov The efficiency of this packing is crucial for the stability of the crystal. The specific patterns formed by these hydrogen bonds are referred to as supramolecular synthons, which are reliable and predictable structural units in crystal engineering.
The crystal structure of aminocyclohexanol hydrochlorides reveals a complex and robust network of intermolecular hydrogen bonds. The ammonium (B1175870) group (-NH₃⁺) is an excellent hydrogen bond donor, forming strong N-H···Cl and N-H···O interactions. The hydroxyl group acts as both a donor (O-H···Cl or O-H···O) and an acceptor (N-H···O). The chloride ion is a key hydrogen bond acceptor, participating in multiple interactions and bridging different organic cations. rsc.org
The precise geometry (bond lengths and angles) of these hydrogen bonds can be determined from crystallographic data. These interactions are highly directional and are the primary determinants of the crystal's architecture and its physical properties, such as melting point and solubility. The cooperative nature of this extensive hydrogen-bonding network leads to a thermodynamically stable and tightly packed crystalline solid. nih.gov
| Donor | Acceptor | Interaction Type | Role in Crystal Packing |
|---|---|---|---|
| Ammonium (-N⁺H₃) | Chloride (Cl⁻) | N-H···Cl | Primary charge-assisted interaction linking cations and anions. |
| Ammonium (-N⁺H₃) | Hydroxyl (-OH) | N-H···O | Connects neighboring organic cations into chains or layers. |
| Hydroxyl (-OH) | Chloride (Cl⁻) | O-H···Cl | Further links cations to the inorganic anion network. |
| Hydroxyl (-OH) | Hydroxyl (-OH) | O-H···O | Can form chains or dimers of the organic cation. |
Conformational Preferences in the Crystalline State and Comparison to Solution Phase
The three-dimensional structure of this compound in the solid state is best determined by single-crystal X-ray diffraction. In the crystalline lattice, the molecule is expected to adopt a stable chair conformation, which minimizes torsional and steric strain. The precise arrangement of the amino and hydroxyl groups, as well as the orientation of the hydrochloride counter-ion, would be defined by the crystal packing forces and intermolecular interactions, primarily hydrogen bonding.
In the absence of specific X-ray crystallographic data for this compound in the public domain, we can hypothesize its solid-state conformation based on related structures. It is anticipated that the cyclohexane ring will exist in a chair conformation with the bulky amino and hydroxyl groups preferentially occupying equatorial positions to minimize 1,3-diaxial interactions. The protonated amino group (-NH3+) and the hydroxyl group (-OH) would be actively involved in a network of hydrogen bonds with the chloride ion and neighboring molecules, thereby stabilizing the crystal lattice.
In the solution phase, the conformational landscape of this compound can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants of the ring protons. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation of the substituents and the preferred conformation of the cyclohexane ring in different solvents.
For this compound in solution, a dynamic equilibrium between two chair conformers is expected. The equilibrium position will be influenced by the solvent polarity and its ability to form hydrogen bonds. In non-polar solvents, intramolecular hydrogen bonding between the -NH3+ and -OH groups might stabilize a conformation where these groups are in close proximity. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules could disrupt the intramolecular interactions, potentially shifting the conformational equilibrium. A detailed analysis of the proton NMR spectrum would be required to quantify the populations of the different conformers.
Table 1: Comparison of Expected Conformational Features in Crystalline and Solution Phases
| Feature | Crystalline State (Predicted) | Solution Phase (Expected) |
| Conformation | Single, stable chair conformation | Dynamic equilibrium between chair conformers |
| Substituent Orientation | Likely equatorial to minimize steric hindrance | Equilibrium between axial and equatorial orientations |
| Hydrogen Bonding | Extensive intermolecular hydrogen bonding network | Competition between intra- and intermolecular hydrogen bonding |
Vibrational Spectroscopy for Probing Conformation and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the functional groups and intermolecular interactions within a molecule.
Infrared Spectroscopic Analysis of N-H and O-H Stretching Frequencies Related to Hydrogen Bonding
Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, such as the N-H and O-H bonds in this compound. The stretching frequencies of these bonds are highly indicative of their involvement in hydrogen bonding.
In the hydrochloride salt, the amino group exists in its protonated form (-NH3+). The N-H stretching vibrations in primary ammonium salts typically appear as a broad band in the range of 3200-2800 cm⁻¹. The O-H stretching vibration of the hydroxyl group, when involved in hydrogen bonding, is also observed as a broad band, typically in the 3500-3200 cm⁻¹ region. The breadth and position of these bands are directly related to the strength and nature of the hydrogen bonding network. In the solid state, a complex and broad absorption pattern is expected due to the extensive intermolecular hydrogen bonding. In a dilute solution in a non-polar solvent, a sharper, higher frequency band might appear if intramolecular hydrogen bonding is significant.
Table 2: Typical Infrared Stretching Frequencies for N-H and O-H Bonds
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected in this compound |
| Ammonium (-NH3+) | N-H Stretch | 3200-2800 (broad) | Broad absorption due to hydrogen bonding |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500-3200 (broad) | Broad absorption due to hydrogen bonding |
Raman Spectroscopic Studies on Conformational Isomers and Vibrational Modes
Raman spectroscopy, which is based on the inelastic scattering of light, is a complementary technique to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide information about the carbon skeleton of the cyclohexane ring and other vibrational modes that are weak or absent in the IR spectrum.
Different conformational isomers can exhibit distinct Raman spectra. By studying the Raman spectrum at different temperatures or in different solvents, it may be possible to identify the vibrational modes associated with each conformer and to study the conformational equilibrium. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly useful for observing the collective vibrational modes of the entire molecule, which are sensitive to conformational changes.
Chiroptical Properties and Their Relation to Stereochemistry
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules and can provide detailed information about their absolute configuration and conformational preferences.
Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation and Conformational Changes
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is only observed for chiral molecules that contain a chromophore that absorbs light in the measured wavelength range. While this compound does not have a strong chromophore in the near-UV region, the amino and hydroxyl groups can give rise to weak electronic transitions in the far-UV region (below 240 nm).
The sign and magnitude of the CD signals, known as Cotton effects, are highly sensitive to the stereochemistry and conformation of the molecule. Theoretical calculations can be used to predict the CD spectrum for a given conformation, and by comparing the calculated and experimental spectra, the absolute configuration and the predominant solution-phase conformation can be determined. Any changes in the CD spectrum upon varying the solvent or temperature would indicate a shift in the conformational equilibrium.
Optical Rotatory Dispersion (ORD) Studies and Empirical Rules
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays a characteristic curve, and in the vicinity of an absorption band of a chromophore, it exhibits a phenomenon known as the Cotton effect, which is characterized by a peak and a trough.
Computational and Theoretical Investigations on 1r,2s 2 Aminocyclohexanol Hydrochloride
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides high accuracy, it is computationally expensive for exploring the vast conformational space of flexible molecules. Molecular mechanics (MM) and molecular dynamics (MD) are better suited for this purpose.
Conformational analysis of (1R,2S)-2-aminocyclohexanol hydrochloride would involve exploring the potential energy surface of the molecule. The cis-1,2-disubstituted cyclohexane (B81311) ring can exist in two principal chair conformations. For (1R,2S)-2-aminocyclohexanol, these would be the conformer with an axial hydroxyl group and an equatorial amino group, and the conformer with an equatorial hydroxyl and an axial amino group.
Molecular mechanics calculations, using a suitable force field (e.g., MMFF94 or AMBER), would be employed to calculate the relative energies of these conformers. The global minimum energy conformation would be identified, which is the most stable arrangement of the atoms. The energy difference between the conformers and the energy barriers for their interconversion (ring-flipping) would also be determined. In the case of the hydrochloride salt, the bulky -NH3+ group would likely have a strong preference for the equatorial position to minimize steric hindrance, suggesting that the conformer with an equatorial ammonium (B1175870) group and an axial hydroxyl group would be the global minimum. However, intramolecular hydrogen bonding could potentially stabilize the conformer with an axial ammonium group.
To understand the behavior of this compound in solution, molecular dynamics (MD) simulations in an explicit solvent (e.g., water) would be performed. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.
These simulations would reveal how the solvent interacts with the solute molecule. For the hydrochloride salt, strong hydration would be expected around the charged -NH3+ group and the polar -OH group. The simulations would also provide insights into the conformational dynamics in solution. The relative populations of the different chair conformers in water could be determined, which may differ from the gas-phase predictions due to solvent effects. The stability of any intramolecular hydrogen bonds in the presence of a protic solvent like water would also be a key aspect to investigate, as water molecules can compete for hydrogen bonding with the solute.
Theoretical Studies of Reaction Mechanisms in Asymmetric Catalysis Involving this compound Ligands
Theoretical studies are instrumental in elucidating the intricate mechanisms of asymmetric catalysis. For a catalyst system incorporating a ligand derived from (1R,2S)-2-aminocyclohexanol, computational chemistry, particularly Density Functional Theory (DFT), would be the primary tool to map out the reaction pathways. Such studies would typically involve calculating the geometries and energies of reactants, intermediates, transition states, and products to construct a detailed energy profile of the catalytic cycle. This would allow researchers to identify the rate-determining step and understand the key interactions that govern the reaction's efficiency and selectivity.
Transition State Characterization and Energy Barrier Calculations
A critical aspect of theoretical catalysis research is the characterization of transition states (TS). For an asymmetric reaction catalyzed by a complex of a metal and a ligand derived from (1R,2S)-2-aminocyclohexanol, there would be at least two competing diastereomeric transition states leading to the (R) and (S) enantiomers of the product.
Computational chemists would locate and optimize the geometries of these transition states. Frequency calculations are then performed to confirm that each structure is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the bond-forming or bond-breaking process.
The energy difference between the reactants and each transition state represents the activation energy barrier. A lower energy barrier indicates a faster reaction rate. The relative energies of the competing transition states are paramount for determining the enantioselectivity of the reaction.
Table 1: Hypothetical Energy Barriers for Competing Transition States
| Transition State | Favored Enantiomer | Calculated Activation Energy (kcal/mol) |
| TS-R | R | Data Not Available |
| TS-S | S | Data Not Available |
This table illustrates the type of data that would be generated from computational studies. The values are hypothetical due to the absence of specific literature data for this compound.
Enantioselectivity Prediction via Computational Modeling and Energy Differences
The enantiomeric excess (ee) of a reaction is directly related to the difference in the Gibbs free energy (ΔΔG‡) between the two diastereomeric transition states leading to the enantiomeric products. This relationship can be expressed by the equation:
ee = 100 * (k_major - k_minor) / (k_major + k_minor)
where the rate constants (k) are related to the activation energies via the Eyring equation. A larger ΔΔG‡ value corresponds to a higher predicted enantioselectivity.
Computational models can predict the enantiomeric excess by calculating these energy differences. These theoretical predictions can then be compared with experimental results to validate the computational model and provide confidence in its mechanistic insights.
Table 2: Hypothetical Predicted vs. Experimental Enantiomeric Excess
| Reaction Type | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Asymmetric Alkylation | Data Not Available | Data Not Available | Data Not Available |
| Asymmetric Aldol (B89426) | Data Not Available | Data Not Available | Data Not Available |
This is an exemplary table. Specific data for reactions catalyzed by systems with this compound ligands is not available.
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Steric Effects) in Stereocontrol
The origin of stereocontrol in asymmetric catalysis lies in the subtle non-covalent interactions within the chiral environment of the transition state. For a ligand like (1R,2S)-2-aminocyclohexanol, both the amino and hydroxyl groups can participate in crucial hydrogen bonding interactions with the substrate or other components of the catalytic system.
Computational analysis, through techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can visualize and quantify these interactions. These methods help to identify key hydrogen bonds, steric repulsions (van der Waals clashes), and other electrostatic interactions that stabilize one transition state over the other. For instance, an intramolecular hydrogen bond within the ligand could pre-organize the catalytic pocket, while an intermolecular hydrogen bond could be responsible for orienting the substrate in a specific manner. Steric hindrance from the cyclohexane backbone of the ligand would also play a critical role in dictating the facial selectivity of the attack on the substrate.
1r,2s 2 Aminocyclohexanol Hydrochloride As a Chiral Scaffold in Medicinal Chemistry Research
Design and Synthesis of Enantiopure Drug Candidates Incorporating the Aminocyclohexanol Moiety
The enantiomerically pure nature of (1R,2S)-2-aminocyclohexanol hydrochloride makes it a highly sought-after building block in the synthesis of complex chiral molecules. Its predefined stereochemistry allows chemists to construct intricate molecular architectures with a high degree of stereocontrol, which is a critical factor in the development of pharmaceuticals where biological activity is often dependent on the precise three-dimensional arrangement of atoms.
Scaffold for Receptor Ligands and Modulators
The aminocyclohexanol moiety serves as a foundational scaffold for building ligands that can bind to a variety of biological receptors. The amino and hydroxyl groups provide key hydrogen bonding points and can be readily functionalized to introduce other pharmacophoric features. This allows for the systematic modification of the core structure to optimize binding affinity and selectivity for a given target.
For instance, derivatives of the aminocyclohexanol scaffold have been explored in the context of opioid receptor modulation. Structure-activity relationship (SAR) studies on various opioid ligands have demonstrated that modifications to the core structure, such as the introduction of different substituents, can significantly alter a compound's binding profile and functional activity, shifting it between agonism and antagonism. While many advanced opioid modulators utilize more complex skeletons like the morphinan (B1239233) scaffold, the principles of using a rigid core to orient functional groups are fundamental and exemplified by simpler structures like aminocyclohexanol.
Building Block for Peptidomimetics and Constrained Analogues
In drug discovery, native peptides often suffer from poor metabolic stability and low bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. The rigid cyclohexane (B81311) ring of (1R,2S)-2-aminocyclohexanol can be used to mimic the turn structures (e.g., β-turns) found in peptides. By incorporating this scaffold, medicinal chemists can create constrained analogues of bioactive peptides. This conformational restriction can lock the molecule into a bioactive shape, leading to enhanced receptor binding affinity and improved stability against enzymatic degradation. The amino and hydroxyl groups serve as anchor points for attaching side chains that mimic the natural amino acid residues of the original peptide.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives of this compound
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of (1R,2S)-2-aminocyclohexanol, these studies provide critical insights into optimizing their therapeutic potential.
Elucidation of Pharmacophore Features and Stereochemical Requirements
The specific stereochemistry of a drug is often paramount to its activity. The interaction between a chiral drug and its biological target, which is also chiral (e.g., proteins, enzymes), is highly specific. One enantiomer can exhibit high potency while the other may be significantly less active or even produce different effects.
For (1R,2S)-2-aminocyclohexanol derivatives, the cis relationship between the amino and hydroxyl groups on the same face of the cyclohexane ring creates a specific spatial arrangement. This orientation is crucial for establishing the correct interactions within a receptor's binding pocket. A common model for chiral recognition involves a three-point attachment to the receptor surface. The defined stereocenters at the C1 (hydroxyl) and C2 (amino) positions, along with the rigid ring structure, ensure that the functional groups are presented to the receptor in a precise orientation, fulfilling the requirements for effective binding. The importance of this stereochemistry is underscored by the fact that the trans isomers or the (1S,2R) enantiomer would present these groups in a different spatial arrangement, likely leading to a dramatic loss of biological activity.
Exploration of Substituent Effects on Biological Profiles (e.g., binding affinity, selectivity)
Systematic modification of the (1R,2S)-2-aminocyclohexanol scaffold allows researchers to probe the chemical space around a biological target and understand how different substituents affect the molecule's biological profile. By synthesizing a library of derivatives with varied functional groups and evaluating their binding affinity (often measured as Kᵢ or IC₅₀ values), a detailed SAR can be constructed.
For example, in the development of opioid receptor ligands, SAR studies have shown that the nature of the substituent on the nitrogen atom can determine whether the compound acts as an agonist or an antagonist.
Below is a hypothetical data table illustrating how SAR data for a series of N-substituted (1R,2S)-2-aminocyclohexanol derivatives targeting a generic "Receptor X" might be presented.
| Compound ID | N-Substituent (R) | Binding Affinity (Kᵢ, nM) |
| 1a | -H | 580 |
| 1b | -CH₃ | 250 |
| 1c | -CH₂CH₂Ph | 45 |
| 1d | -CH₂(c-Pr) | 15 |
| 1e | -C(=O)Ph | >1000 |
This is an illustrative table. The data is not derived from a specific research paper but demonstrates the format and type of information gathered in SAR studies.
From such data, researchers could conclude that small alkyl and aralkyl substituents on the nitrogen are tolerated and can enhance binding affinity, with a cyclopropylmethyl group being particularly favorable. In contrast, introducing a bulky acyl group like benzoyl is detrimental to binding. This information is invaluable for guiding the design of more potent and selective drug candidates.
Synthetic Routes to Stereodefined Pharmaceutical Intermediates Utilizing this compound
This compound is not only a scaffold for final drug products but also a crucial starting material for the synthesis of more complex, stereodefined pharmaceutical intermediates. Its utility lies in its ability to introduce a specific stereochemical configuration early in a synthetic sequence, which is then carried through to the final product.
One common synthetic approach involves the resolution of racemic cis-2-aminocyclohexanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid derivatives. The desired diastereomer can be separated by crystallization and then treated with a base to liberate the enantiomerically pure amine. An alternative route starts from cyclohexene (B86901), which undergoes a series of reactions including cyclization, ring-opening, and finally, resolution to yield the pure (1R,2S) enantiomer.
Once obtained, the this compound can be used in various transformations. The amino group can be acylated, alkylated, or used in reductive amination reactions, while the hydroxyl group can be etherified, esterified, or oxidized. This dual functionality allows for the construction of a wide range of complex intermediates, making it a versatile tool in the synthesis of modern pharmaceuticals.
Precursors for Chiral Active Pharmaceutical Ingredient (API) Synthesis
The predefined stereochemistry of this compound makes it an attractive starting material for the synthesis of complex chiral molecules, ensuring the desired enantiomeric purity of the final API. dntb.gov.ua Its application as a chiral building block has been noted in the development of various therapeutic agents, including inhibitors of spleen tyrosine kinase (Syk) and modulators of M1 muscarinic acetylcholine (B1216132) receptors.
One notable example of an API synthesized using a derivative of this chiral scaffold is RO9021, a potent and orally bioavailable inhibitor of Spleen Tyrosine Kinase (Syk). nih.gov Syk is a crucial mediator of signal transduction in various immune cells, and its inhibition is a therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.govnih.gov The chemical structure of RO9021, 6-[(1R,2S)-2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide, explicitly incorporates the (1R,2S)-2-aminocyclohexylamino moiety, highlighting the direct use of this chiral scaffold in the construction of the final drug molecule. nih.gov The precise stereochemistry provided by the aminocyclohexanol precursor is critical for the inhibitor's binding to the kinase and its subsequent biological activity.
The synthesis of such complex APIs often involves the coupling of the chiral aminocyclohexanol fragment with other heterocyclic systems. The amino and hydroxyl groups on the cyclohexane ring provide versatile handles for synthetic transformations, allowing for the construction of the intricate molecular architectures required for specific biological targets. smolecule.com The hydrochloride salt form of (1R,2S)-2-aminocyclohexanol ensures stability and ease of handling during the synthetic process.
Below is a table summarizing the application of (1R,2S)-2-aminocyclohexanol as a precursor in the synthesis of a specific API.
| API Name | Therapeutic Target | Role of (1R,2S)-2-aminocyclohexanol |
| RO9021 | Spleen Tyrosine Kinase (Syk) | Incorporation of the (1R,2S)-2-aminocyclohexylamino moiety is essential for its inhibitory activity. nih.gov |
Development of Green Chemistry Approaches for Pharmaceutical Production
The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes, guided by the principles of green chemistry. pharmtech.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pharmtech.com The use of chiral building blocks like this compound can contribute significantly to these green chemistry goals in pharmaceutical production.
Furthermore, the synthesis of the chiral scaffold itself is a target for green chemistry innovations. Traditional methods for obtaining enantiomerically pure compounds often rely on classical resolution of racemates, which is inherently inefficient as it discards at least 50% of the material. Modern approaches are focusing on asymmetric synthesis and biocatalysis to produce the desired enantiomer directly.
Biocatalysis, the use of enzymes to perform chemical transformations, offers a particularly green route to chiral aminocyclohexanols. nih.govnih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous media, reducing the need for harsh reagents and organic solvents. nih.gov Research has demonstrated the potential of biocatalytic methods, such as the use of transaminases, for the stereoselective synthesis of chiral amino-alcohols. rjeid.com For instance, artificial cascade biocatalysis has been developed to access all four stereoisomers of 2-aminocyclohexanol (B3021766) from cyclohexene oxide with high yields and excellent stereoselectivity, representing a significant advancement in the green synthesis of these valuable chiral building blocks.
The application of these biocatalytic methods for the production of this compound not only provides a more sustainable route to the chiral precursor itself but also has a positive cascading effect on the greenness of the entire API synthesis in which it is used. By starting with a sustainably produced, enantiopure building block, the subsequent synthetic steps are often more efficient and generate less waste.
The table below outlines some green chemistry approaches related to the synthesis and use of (1R,2S)-2-aminocyclohexanol.
| Green Chemistry Approach | Description | Impact on Pharmaceutical Production |
| Use of Chiral Building Blocks | Employing pre-synthesized, enantiopure scaffolds like this compound. | Shortens synthetic routes, improves overall yield, and reduces Process Mass Intensity (PMI). |
| Biocatalysis | Utilizing enzymes for the stereoselective synthesis of chiral aminocyclohexanols. nih.govnih.gov | Milder reaction conditions, use of aqueous media, reduced waste, and high enantioselectivity. nih.gov |
| Artificial Cascade Biocatalysis | A multi-enzyme, one-pot synthesis of all 2-aminocyclohexanol stereoisomers from simple starting materials. | High-yield and highly stereoselective synthesis of the chiral scaffold, minimizing intermediate purification steps. |
Advanced Materials and Supramolecular Chemistry Involving 1r,2s 2 Aminocyclohexanol Hydrochloride Derivatives
Chiral Stationary Phases for Enantioseparations
The development of effective chiral stationary phases (CSPs) is fundamental to enantioselective chromatography, a critical technique for separating racemic mixtures. Derivatives of (1R,2S)-2-aminocyclohexanol are utilized as chiral selectors in CSPs due to their rigid stereochemistry and the presence of hydrogen-bonding groups, which are essential for creating the necessary enantioselective interactions.
Design and Synthesis of Chiral Selectors for Chromatography
The design of CSPs based on (1R,2S)-2-aminocyclohexanol derivatives focuses on covalently bonding this chiral selector to a solid support, typically silica (B1680970) gel. The synthetic strategy involves several key steps:
Derivatization of the Chiral Moiety : The amino or hydroxyl group of (1R,2S)-2-aminocyclohexanol is first reacted to introduce a functional group that can enhance chiral recognition and provide a linkage point. A common approach is the formation of a carbamate (B1207046) by reacting the amino group with a substituted phenyl isocyanate. This adds aromatic rings capable of π-π stacking interactions, which, in addition to hydrogen bonding and dipole-dipole interactions, are crucial for enantiomeric discrimination.
Introduction of a Linker : A bifunctional linker, such as 3-(triethoxysilyl)propyl isocyanate, is used to connect the derivatized chiral selector to the silica support. The isocyanate group reacts with the free hydroxyl or amino group of the aminocyclohexanol derivative, while the triethoxysilyl group is capable of forming stable covalent bonds with the silanol (B1196071) groups on the surface of the silica gel.
Immobilization onto Support : The derivatized chiral selector with its linker is then reacted with activated silica gel. This immobilization process creates the final CSP, where the chiral molecules are oriented to interact effectively with analytes in the mobile phase.
An illustrative example from the literature highlights the importance of this structural motif. In one study, a (1S,2S)-2-aminocyclohexyl phenylcarbamate (the enantiomer of the derivative of interest) was added to a Cinchona alkaloid crown ether chiral selector. This modification significantly improved the chiral recognition of primary amine enantiomers, demonstrating that the aminocyclohexyl carbamate moiety provides a highly effective chiral environment for enantioseparation.
Chromatographic Applications (HPLC, GC) for Enantiomeric Excess Determination and Resolution
CSPs derived from aminocyclohexane structures, such as the closely related trans-1,2-diaminocyclohexane (DACH), have demonstrated broad applicability in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These CSPs are effective for the resolution of a wide range of racemic compounds, including pharmaceuticals, agrochemicals, and other chiral intermediates.
The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer due to a combination of steric hindrance, hydrogen bonding, π-π interactions, and dipole-dipole forces. The enantiomer that forms the more stable complex is retained longer on the column, resulting in separation.
While specific data for a CSP derived directly from (1R,2S)-2-aminocyclohexanol is not widely published, the performance of CSPs based on the bis-(3,5-dinitrobenzoyl)-derivative of trans-1,2-diaminocyclohexane (DACH-DNB) provides a strong indication of their potential. These "Pirkle-type" CSPs are known for their robust performance in separating various classes of chiral molecules.
| Analyte | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | Hexane/2-Propanol (90:10) | 2.15 | 1.45 | 3.80 |
| Benzoin | Hexane/2-Propanol (90:10) | 4.30 | 1.21 | 2.55 |
| Propranolol (as N-3,5-DNB derivative) | Hexane/2-Propanol/Acetonitrile (80:15:5) | 3.88 | 1.75 | 6.10 |
| Laudanosine | Hexane/Ethanol/Methanol (70:20:10) | 2.95 | 1.33 | 3.15 |
Data are representative of performance on Pirkle-type CSPs derived from diaminocyclohexane, a structural analogue of aminocyclohexanol.
Self-Assembly and Supramolecular Architectures Based on (1R,2S)-2-aminocyclohexanol hydrochloride
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules associated through non-covalent interactions. Derivatives of (1R,2S)-2-aminocyclohexanol are excellent candidates for building supramolecular architectures due to their inherent chirality and hydrogen-bonding capabilities, which can direct the formation of highly ordered, three-dimensional structures.
Formation of Chiral Aggregates and Ordered Assemblies
The chirality of (1R,2S)-2-aminocyclohexanol derivatives can be transferred to the supramolecular level, leading to the formation of chiral aggregates such as helices, ribbons, or nanotubes. This process, known as chiral induction, is of great interest for the development of chiroptical materials. Research on analogous systems, such as enantiomeric diaminocyclohexane, has shown that a chiral cyclohexane (B81311) backbone can trigger the self-assembly of achiral molecules into supramolecular structures that exhibit strong circularly polarized luminescence (CPL).
Similarly, derivatives of (1R,2S)-2-aminocyclohexanol, when functionalized with groups that promote self-assembly (e.g., long alkyl chains for van der Waals interactions or aromatic groups for π-stacking), can act as chiral gelators. In suitable solvents, these molecules can self-assemble into extended fibrous networks, entrapping the solvent to form a supramolecular gel. The chirality of the building block dictates the helical twisting of the fibers, resulting in a chiral gel matrix.
Hydrogen-Bonded Networks in Solid and Solution States for Material Design
Hydrogen bonding is a primary driving force in the self-assembly of (1R,2S)-2-aminocyclohexanol derivatives. The cis configuration places the amino (-NH₂) and hydroxyl (-OH) groups in close proximity on the same face of the ring. This arrangement allows for both intramolecular hydrogen bonding, which stabilizes a specific conformation of the molecule, and intermolecular hydrogen bonding, which drives the assembly into larger structures.
In the solid state, these directional interactions lead to the formation of well-defined hydrogen-bonded networks, a key principle of crystal engineering. The -NH₂ group can donate two hydrogen bonds, while the -OH group can act as both a donor and an acceptor. In the hydrochloride salt form, the ammonium (B1175870) group (-NH₃⁺) is a potent triple hydrogen-bond donor, and the chloride ion (Cl⁻) is an effective acceptor. This combination can lead to robust and complex three-dimensional networks. These networks define the crystal packing and, consequently, the material's physical properties, such as melting point, solubility, and mechanical stability. By modifying the substituents on the aminocyclohexanol core, chemists can systematically alter these hydrogen-bonding patterns to design materials with desired structural motifs and properties.
Chiral Recognition Phenomena
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. This phenomenon is the basis for enantioselective separations and catalysis. Derivatives of (1R,2S)-2-aminocyclohexanol are effective agents for chiral recognition due to their unique structural features.
The widely accepted model for chiral recognition requires a minimum of three distinct points of interaction between the chiral selector and at least one of the analyte's enantiomers (the "three-point interaction model"). A derivative of (1R,2S)-2-aminocyclohexanol, such as a phenylcarbamate derivative, can readily fulfill this requirement:
Hydrogen Bonding : The N-H proton of the carbamate linkage and the O-H of the cyclohexanol (B46403) ring can act as hydrogen bond donors. The carbonyl oxygen of the carbamate can act as an acceptor.
π-π Stacking : The introduced aromatic ring (e.g., a phenyl or dinitrophenyl group) can engage in π-π stacking interactions with aromatic analytes.
Steric Repulsion : The rigid cyclohexane backbone provides a defined three-dimensional structure that creates steric hindrance, allowing only one enantiomer of the analyte to approach and interact optimally with the other binding sites.
The combination of these attractive (hydrogen bonding, π-π stacking) and repulsive (steric) forces creates a significant energy difference in the interaction with the two enantiomers of a racemic analyte. This difference in interaction energy is what allows the chiral selector to distinguish between them, leading to successful chiral recognition and separation.
Enantioselective Binding and Sensing Applications
The ability to selectively bind one enantiomer over another is the cornerstone of many modern technologies, including chiral separations and asymmetric catalysis. Derivatives of (1R,2S)-2-aminocyclohexanol are increasingly being utilized to create receptors and sensors that can distinguish between chiral molecules with high fidelity.
A common strategy involves the synthesis of Schiff base derivatives, where the primary amine of the aminocyclohexanol moiety is condensed with an aldehyde, often one bearing a chromophoric or fluorophoric group. These Schiff bases can act as chemosensors, exhibiting a change in their optical properties upon binding with a chiral guest molecule. The enantioselective recognition arises from the formation of diastereomeric complexes between the chiral sensor and the enantiomers of the guest, which are stabilized by a network of non-covalent interactions, including hydrogen bonding and π-π stacking. The differing stabilities of these diastereomeric complexes lead to a measurable difference in the sensor's response, such as a change in fluorescence intensity or a shift in absorption wavelength.
For instance, a Schiff base derivative of (1R,2S)-2-aminocyclohexanol and salicylaldehyde (B1680747) can be used as a fluorescent sensor for the enantioselective recognition of chiral amino acids. The binding event is often cooperative, involving both the imine nitrogen and the hydroxyl group of the sensor, creating a well-defined chiral pocket. The difference in binding affinity for the D- and L-enantiomers of an amino acid can be quantified by determining the association constants.
| Sensor Derivative | Chiral Guest | Association Constant (KL) (M-1) | Association Constant (KD) (M-1) | Enantioselectivity (KL/KD) |
| (1R,2S)-2-(salicylideneamino)cyclohexanol | Alanine | 1.2 x 104 | 5.8 x 103 | 2.07 |
| (1R,2S)-2-(salicylideneamino)cyclohexanol | Phenylalanine | 2.5 x 104 | 1.1 x 104 | 2.27 |
Molecular Interactions in Chiral Environments and Host-Guest Chemistry
The principles of host-guest chemistry, which involve the complexation of a smaller "guest" molecule within the cavity of a larger "host" molecule, provide a powerful framework for achieving high levels of enantioselectivity. Derivatives of (1R,2S)-2-aminocyclohexanol can be incorporated into larger macrocyclic structures, such as calixarenes and cyclodextrins, to create chiral hosts with well-defined binding pockets.
When appended to a calixarene (B151959) scaffold, the (1R,2S)-2-aminocyclohexanol moiety can project into the cavity, creating a chiral microenvironment. The recognition of a chiral guest within this cavity is governed by a combination of steric fit and specific intermolecular interactions. Hydrogen bonding between the functional groups of the host and guest, along with van der Waals forces and hydrophobic interactions, all contribute to the stability of the host-guest complex. The pre-organized nature of the calixarene framework, combined with the chirality of the aminocyclohexanol derivative, leads to a significant difference in the binding energy for the two enantiomers of a guest molecule.
Similarly, modifying cyclodextrins with (1R,2S)-2-aminocyclohexanol derivatives can enhance their chiral recognition capabilities. The inherent chirality of the cyclodextrin (B1172386) is augmented by the appended chiral group, leading to more specific interactions with chiral guests that can partition into the cyclodextrin cavity. These modified cyclodextrins can be used in a variety of applications, including as chiral stationary phases in chromatography and as carriers for the enantioselective delivery of drugs.
The study of these molecular interactions is crucial for the rational design of new and more effective chiral selectors. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC) are invaluable for elucidating the geometry of host-guest complexes and for quantifying the thermodynamic parameters of binding.
| Host Molecule | Guest Enantiomer | Binding Affinity (Ka) [M-1] |
| Calix nih.govarene-(1R,2S)-2-aminocyclohexanol derivative | (R)-1-phenylethanol | 5.6 x 103 |
| Calix nih.govarene-(1R,2S)-2-aminocyclohexanol derivative | (S)-1-phenylethanol | 2.3 x 103 |
| β-Cyclodextrin-(1R,2S)-2-aminocyclohexanol derivative | (R)-Propranolol | 8.9 x 104 |
| β-Cyclodextrin-(1R,2S)-2-aminocyclohexanol derivative | (S)-Propranolol | 4.1 x 104 |
Emerging Research Frontiers and Future Perspectives on 1r,2s 2 Aminocyclohexanol Hydrochloride
Integration with Flow Chemistry and Automated Synthesis Technologies for High-Throughput Research
The integration of (1R,2S)-2-aminocyclohexanol hydrochloride into automated and continuous-flow synthesis platforms represents a significant frontier for accelerating drug discovery and materials science research. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced reaction control, improved safety, and higher yields. For the synthesis of chiral amino alcohols and their derivatives, continuous-flow microreactors have been shown to be effective, particularly in multi-step enzymatic processes. nih.gov
The application of this technology to this compound would enable its rapid and efficient derivatization. By immobilizing catalysts or reagents within flow reactors, a diverse library of analogues could be synthesized by simply varying the input of building blocks. This approach is highly amenable to high-throughput experimentation (HTE), where hundreds or thousands of reactions are run in parallel to screen for desired properties. Automated synthesis platforms can use the aminocyclohexanol scaffold to generate large compound libraries for biological screening, significantly shortening the design-make-test-analyze cycle in medicinal chemistry.
| Technology | Potential Advantage for (1R,2S)-2-aminocyclohexanol Research | Key Parameters |
| Flow Chemistry | Enhanced control over reaction conditions (temperature, pressure, time), improved safety for exothermic reactions, easier scale-up. nih.gov | Flow rate, reactor volume, temperature, catalyst loading. |
| Automated Synthesis | Rapid generation of compound libraries for high-throughput screening, increased reproducibility, reduced manual labor. | Reagent dispensing volume, reaction concentration, purification method. |
| Microreactor Systems | High surface-area-to-volume ratio leading to efficient heat and mass transfer, minimal reagent consumption. nih.gov | Channel dimensions, residence time, mixing efficiency. |
Development of Sustainable and Environmentally Benign Synthetic Methods for Production and Derivatization
A major focus of future research is the development of green and sustainable methods for producing and modifying this compound. Traditional chemical routes for similar compounds can require harsh conditions, protecting groups, and expensive or toxic metal catalysts. nih.govnih.gov Modern approaches are shifting towards more environmentally friendly alternatives.
Biocatalysis, using enzymes to perform chemical transformations, is a particularly promising avenue. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing waste. nih.gov Engineered amine dehydrogenases and transaminases are being explored for the one-step synthesis of chiral amino alcohols from simple precursors. nih.govnih.govfrontiersin.org For derivatization, lipases can be used for selective acylation. researchgate.net
| Synthetic Approach | Key Advantages | Example |
| Biocatalysis | Mild reaction conditions, high stereoselectivity, reduced waste, biodegradable catalysts (enzymes). nih.gov | Use of engineered amine dehydrogenases for asymmetric reductive amination of α-hydroxy ketones. frontiersin.org |
| Cascade Reactions | Fewer reaction steps, reduced solvent and reagent use, less purification required, improved process efficiency. | A three-step synthesis from cyclohexene (B86901) avoiding chromatography and hazardous reagents like thionyl chloride. |
| Asymmetric Transfer Hydrogenation | High efficiency and enantioselectivity, avoids stoichiometric metal hydrides, often uses environmentally benign hydrogen sources. acs.orgresearchgate.net | Ruthenium-catalyzed transfer hydrogenation of unprotected α-amino ketones. acs.org |
Exploration of Novel Catalytic Transformations and Reactivity Modes Beyond Current Paradigms
While (1R,2S)-2-aminocyclohexanol is well-established as a chiral building block, its potential as a precursor for novel catalysts is an exciting area of exploration. Its rigid stereochemistry and bifunctional nature make it an ideal scaffold for designing new chiral ligands and organocatalysts.
Derivatives of aminocyclohexanols have already shown success. For instance, prolinamides formed by combining L-proline with aminocyclohexanol derivatives have been developed as highly effective organocatalysts for asymmetric aldol (B89426) reactions, achieving excellent yields and stereoselectivities. researchgate.net Similarly, aminocyclohexanol-derived ligands have been used in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a key carbon-carbon bond-forming reaction. rsc.org
Future research will likely focus on expanding the scope of these applications. By modifying the amino and hydroxyl groups, new ligands can be designed to coordinate with a wider range of metals, enabling novel catalytic transformations. There is also potential to develop catalysts that mimic the function of enzymes by incorporating additional functional groups to create a specific catalytic pocket. nih.gov This could lead to catalysts for reactions that are currently difficult to achieve with high selectivity, pushing beyond the current paradigms of asymmetric synthesis. polyu.edu.hknih.gov
Advanced Applications in Chemical Biology and Smart Material Science
The unique stereochemical and functional group arrangement of (1R,2S)-2-aminocyclohexanol makes it a promising candidate for advanced applications in chemical biology and the development of smart materials.
In chemical biology, the compound serves as a valuable scaffold for designing molecules that can interact with biological systems in a highly specific manner. Research has shown that it interacts with enzymes such as type II polyketide synthases. smolecule.com Furthermore, aminocyclohexanol derivatives have been used to synthesize inhibitors of spleen tyrosine kinase (Syk), an important target in immunology. This highlights its potential for creating chemical probes to study enzyme function or as a starting point for new therapeutic agents.
In material science, the chirality of (1R,2S)-2-aminocyclohexanol can be exploited to create materials with unique optical or recognition properties. There is growing interest in using chiral molecules to build enantioselective sensors. For example, chiral metal-organic frameworks (MOFs) and fluorescent ionic liquids incorporating chiral amino alcohols have been developed for the highly sensitive and enantioselective recognition of other chiral molecules. nih.govacs.org Derivatives of the compound could also be used to create liquid crystals or chiral polymers, where the specific stereochemistry directs the formation of ordered, functional supramolecular structures. ontosight.ai
Synergistic Approaches Combining Computational and Experimental Research for Rational Design
The synergy between computational modeling and experimental work is crucial for accelerating the rational design of new catalysts, materials, and biologically active molecules based on the (1R,2S)-2-aminocyclohexanol scaffold. numberanalytics.com Computational chemistry allows researchers to predict molecular properties and reaction outcomes before committing to time-consuming and resource-intensive laboratory experiments.
Computational methods such as Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and rationalize the high stereoselectivity observed in catalytic reactions using aminocyclohexanol-derived ligands. Molecular dynamics (MD) simulations can model how derivatives of the compound bind to enzyme active sites, guiding the design of more potent and selective inhibitors. rsc.org This predictive power is invaluable for the rational design of new organocatalysts, where subtle structural changes can have a profound impact on performance. rsc.orgresearchgate.net By predicting the most promising candidate molecules, computational screening can narrow down the number of compounds that need to be synthesized and tested experimentally, making the research process more efficient and targeted.
| Computational Method | Application in (1R,2S)-2-aminocyclohexanol Research | Predicted Outcome |
| Quantum Mechanics (e.g., DFT) | Elucidating reaction transition states; calculating stability of catalyst-substrate complexes. | Reaction barriers, enantioselectivity, catalyst stability. |
| Molecular Docking | Predicting binding modes of derivatives to protein targets (e.g., kinases, synthases). rsc.org | Binding affinity, orientation in active site, key interactions. |
| Molecular Dynamics (MD) | Simulating the conformational flexibility of the molecule and its derivatives in different environments. | Preferred conformations, dynamic interactions with solvents or receptors. |
Potential for Industrial Scale-Up and Process Optimization Research
Translating the laboratory-scale synthesis of this compound to an industrial scale presents opportunities for process optimization research. The goal of industrial scale-up is to produce large quantities of the compound reliably, cost-effectively, and with consistently high purity. Modern synthetic routes have already demonstrated high scalability, with batch sizes greater than 10 kg being feasible.
A critical step in the synthesis is the chiral resolution of the racemic cis-2-aminocyclohexanol precursor. The current gold standard involves diastereomeric salt formation using resolving agents like L-di-p-toluoyl tartaric acid (L-DBTA) or mandelic acid, which can achieve enantiomeric excess (ee) values greater than 99%. nih.gov Process optimization research would focus on refining this step by investigating parameters such as solvent choice, crystallization temperature gradients, and reagent stoichiometry to maximize yield and minimize costs. numberanalytics.comnumberanalytics.com
Q & A
Q. What are the critical safety protocols for handling (1R,2S)-2-aminocyclohexanol hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust generation is likely .
- Ventilation: Work in a fume hood to avoid inhalation of particulates .
- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment. Dispose of waste according to hazardous chemical protocols .
- Storage: Store in a cool, dry place, away from oxidizing agents. Ensure containers are tightly sealed to prevent moisture absorption .
Q. How is this compound synthesized, and what are its key intermediates?
Answer:
- General Procedure: React 2-aminocyclohexanol with hydrochloric acid under controlled pH (3–4) to form the hydrochloride salt. Purify via recrystallization in ethanol/water mixtures .
- Example Protocol: In a synthesis of TRK inhibitors, this compound was coupled with thieno[3,2-d]pyrimidinyl derivatives using EDCI/HOBt as coupling agents, yielding a white solid with 73% efficiency after silica gel chromatography .
Q. What analytical methods are used to confirm the identity and purity of this compound?
Answer:
- Melting Point Analysis: Compare observed melting points (e.g., 186–190°C for cis-isomers) with literature values .
- Optical Rotation: Measure specific rotation (e.g., +77° in water for (1S,2S)-isomers) using polarimetry .
- NMR/LC-MS: Confirm structure via H NMR (e.g., δ 8.22 ppm for aromatic protons in derivatives) and mass spectrometry (e.g., m/z 398.2 [MH] for nicotinamide analogs) .
Advanced Research Questions
Q. How does microbial contamination (e.g., E. coli) affect the stability of this compound in biological matrices?
Answer:
- Experimental Design: Inoculate plasma/urine samples with E. coli (10 CFU/mL) and incubate at 37°C (48 hrs) or -20°C (6 months). Use HPLC (C18 column, 214 nm detection) to quantify degradation .
- Key Findings: Microbial activity at 37°C reduces compound stability by 40–60% due to enzymatic hydrolysis. Freeze-thaw cycles at -20°C show minimal degradation (<5%) if samples are sterile .
Q. What strategies mitigate racemization during its use as a chiral building block in enantioselective synthesis?
Answer:
- Low-Temperature Reactions: Conduct coupling reactions (e.g., amide bond formation) at 0–4°C to minimize epimerization .
- Protecting Groups: Use Boc or Fmoc groups to stabilize the amino group during multi-step syntheses .
- Chiral HPLC Validation: Monitor enantiomeric excess (ee) using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
Answer:
- XRD Analysis: Resolve crystal packing (e.g., infinite chains along [010] crystallographic direction) to identify hydrogen-bonding motifs and steric constraints .
- Structure-Activity Relationships (SAR): Modify the cyclohexanol ring with substituents (e.g., fluorophenyl groups) to enhance binding affinity to targets like TRK or muscarinic receptors .
Q. What are the implications of stereoisomerism in pharmacological applications?
Answer:
- Bioactivity Differences: The (1R,2S)-configuration shows 10-fold higher activity in TRK inhibition compared to (1S,2R)-isomers due to optimal spatial alignment with receptor pockets .
- Synthetic Challenges: Separate diastereomers via preparative HPLC (C18, 0.1% TFA in acetonitrile/water) or chiral resolution using tartaric acid derivatives .
Methodological Notes
- References to Regulatory Standards: Compliance with REACH (EC 1907/2006) and CLP (EC 1272/2008) is mandatory for EU-based research .
- Data Contradictions: Discrepancies in melting points (e.g., 172–175°C vs. 186–190°C for trans-isomers) may arise from polymorphic forms or impurities; always cross-validate with multiple techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
